![molecular formula C11H16N6 B5833360 1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5833360.png)
1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as MMP and has been found to exhibit promising activity against various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of MMP involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. MMP has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. MMP has also been found to inhibit the activity of various transcription factors, including NF-κB and AP-1, which are involved in the production of pro-inflammatory cytokines. In addition, MMP has been reported to inhibit the activity of various proteases, including MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
MMP has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. MMP has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, MMP has been reported to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
MMP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. MMP is also stable and can be easily synthesized in large quantities. However, MMP has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. MMP also has limited solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
MMP has several potential future directions for research. It can be further optimized to improve its potency and selectivity against specific diseases. MMP can also be modified to improve its solubility and bioavailability. In addition, MMP can be used as a lead compound for the development of novel drugs with improved activity and reduced toxicity. Finally, MMP can be studied for its potential applications in other fields, including materials science and catalysis.
Conclusion:
In conclusion, 1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against various diseases, including cancer and inflammation. The synthesis method of MMP has been optimized to achieve high yields and purity. The mechanism of action of MMP involves the inhibition of various enzymes and signaling pathways. MMP has several advantages for lab experiments, but also has some limitations. Finally, MMP has several potential future directions for research, including optimization for improved activity and the development of novel drugs.
Synthesemethoden
The synthesis of MMP involves the reaction of 4-methyl-1-piperazinecarboxaldehyde with 1-methyl-5-aminopyrazole-4-carbonitrile in the presence of a suitable catalyst. The resulting product is then purified to obtain pure MMP. The synthesis of MMP has been reported in various scientific journals, and the method has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
MMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and bacterial infections. MMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MMP has been reported to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
1-methyl-5-[(E)-(4-methylpiperazin-1-yl)methylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-15-3-5-17(6-4-15)9-13-11-10(7-12)8-14-16(11)2/h8-9H,3-6H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZAFDNTQVGKFZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=NC2=C(C=NN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=N/C2=C(C=NN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

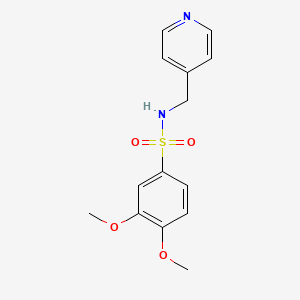
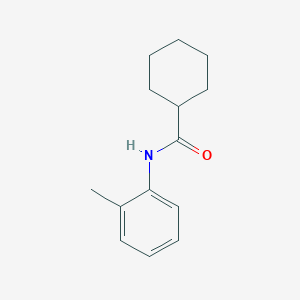
![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
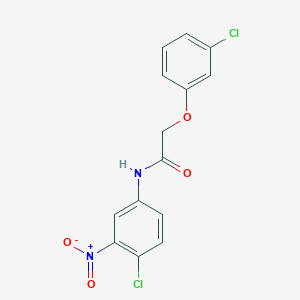
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5833295.png)
![ethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5833299.png)
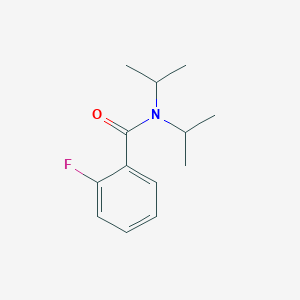
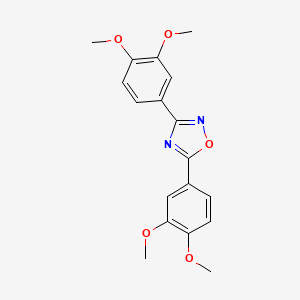
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5833326.png)
![acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5833329.png)
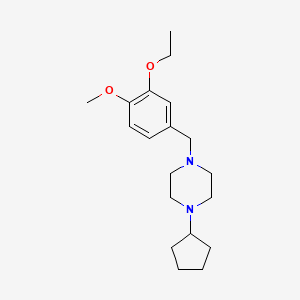
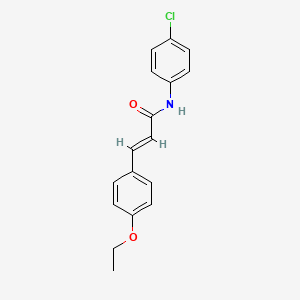
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)